N-(3,4-dimethoxyphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O4/c1-14-5-4-9-25(12-14)19-20-24-27(21(29)26(20)10-8-22-19)13-18(28)23-15-6-7-16(30-2)17(11-15)31-3/h6-8,10-11,14H,4-5,9,12-13H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXMRQXRRBJOGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluations, mechanisms of action, and case studies associated with this compound.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 435.5 g/mol
- CAS Number : 921578-29-2
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the triazole and pyrazine moieties through cyclization reactions followed by acetamide formation. Details on reaction conditions and yields are often documented in synthetic chemistry literature.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer), and others.
- Mechanism : The compound may induce apoptosis through caspase activation and disrupt microtubule assembly at concentrations around 10 µM .
Antimicrobial Properties
Preliminary evaluations suggest that the compound exhibits antimicrobial activity against a range of pathogens. Its structure suggests potential interactions with bacterial enzymes or cell membranes, although specific mechanisms remain to be elucidated.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity. It may modulate pathways involving cytokines or inflammatory mediators.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Interaction with specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : Binding to receptors that regulate cell survival and apoptosis.
- Molecular Interactions : Hydrogen bonding and hydrophobic interactions due to functional groups such as methoxy and acetamide.
Case Studies and Research Findings
Several case studies have been published that detail the biological evaluation of this compound:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of triazole and pyrazine have shown efficacy against various cancer cell lines. The mechanism often involves the inhibition of specific pathways related to tumor growth and metastasis.
| Compound | Cell Line | Percent Growth Inhibition |
|---|---|---|
| N-(3,4-dimethoxyphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide | SNB-19 | 86.61% |
| Similar Triazole Derivative | OVCAR-8 | 85.26% |
| Similar Pyrazine Derivative | NCI-H40 | 75.99% |
This data suggests that the compound may possess anticancer properties that warrant further investigation through in vitro and in vivo studies .
Anti-inflammatory Properties
Compounds containing triazole rings have been studied for their anti-inflammatory effects. The dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways by such compounds has been documented, indicating potential use in treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study published in ACS Omega evaluated a series of triazole derivatives for their anticancer activity. The results demonstrated that compounds with structural similarities to this compound exhibited significant cytotoxic effects against various cancer cell lines .
Case Study 2: Anti-inflammatory Activity
Research conducted on related pyrazine derivatives highlighted their ability to reduce inflammation in animal models of arthritis. The compounds were effective in lowering markers of inflammation and improving clinical symptoms .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of triazolo-pyrazinone derivatives, which are explored for diverse pharmacological applications. Below is a structural and functional comparison with analogous molecules:
Table 1: Key Structural and Physicochemical Comparisons
Key Findings
Substituent Effects on Solubility and Lipophilicity The 3,4-dimethoxyphenyl group in the target compound improves aqueous solubility compared to the 3-methylsulfanylphenyl analog (), which has higher logP due to the hydrophobic sulfur atom.
Heterocyclic Core Variations The triazolo[4,3-a]pyrazinone core (target compound and ) is structurally simpler than the benzothieno-triazolo-pyrimidine system (), which incorporates fused thiophene and pyrimidine rings. The latter may exhibit altered metabolic stability due to sulfur-mediated oxidation pathways.
Biological Implications Triazolo-pyrazinones are frequently associated with kinase inhibition (e.g., JAK/STAT pathways), as seen in compound 45 (). The target compound’s dimethoxy group may enhance selectivity for oxidoreductases or GPCRs via hydrogen bonding.
Synthetic Accessibility The target compound likely follows a synthesis route similar to and , involving: (i) Heterocyclization of triazole precursors, (ii) Nucleophilic substitution at the pyrazinone position, (iii) Acetamide coupling via chloroacetanilide intermediates.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-(3,4-dimethoxyphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide?
- Methodological Answer : Synthesis involves multi-step heterocyclic chemistry. Key steps include:
- Cyclization : Formation of the triazolo[4,3-a]pyrazine core via condensation of α-chloroacetamide derivatives with hydrazine precursors under reflux in ethanol .
- Substitution : Introduction of the 3-methylpiperidin-1-yl group at the 8-position using nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF) .
- Coupling : Final acetamide linkage via a carbodiimide-mediated coupling between the triazolopyrazine intermediate and 3,4-dimethoxyphenylacetic acid .
- Purification : Use liquid chromatography (e.g., cyclohexane/EtOAc/MeOH gradients) to isolate the product with >95% purity .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., 3,4-dimethoxyphenyl protons at δ 6.7–7.2 ppm, triazolopyrazine carbonyl at δ 165–170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₂₅N₆O₄: 449.19) .
- X-ray Crystallography : For unambiguous confirmation of the triazolopyrazine core and substituent geometry (if crystalline) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts in the triazolopyrazine core formation?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to assess variables (temperature, solvent polarity, stoichiometry). For example, higher yields are reported in DMF at 80°C with a 1:1.2 molar ratio of hydrazine to α-chloroacetamide .
- Flow Chemistry : Continuous-flow reactors minimize side reactions (e.g., over-oxidation) by precise control of residence time and temperature .
- Byproduct Analysis : LC-MS to identify impurities (e.g., dimerization products) and adjust reaction parameters .
Q. What strategies resolve contradictions in reported biological activity data (e.g., target affinity vs. cellular potency)?
- Methodological Answer :
- Assay Validation : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular thermal shift assays for target engagement) .
- Metabolic Stability Testing : Assess if discrepancies arise from poor solubility or rapid hepatic metabolism (e.g., microsomal stability assays) .
- Structural Analog Comparison : Synthesize analogs with modified piperidine or dimethoxyphenyl groups to isolate SAR trends .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-target binding to identify key interactions (e.g., hydrogen bonding with the triazolopyrazine carbonyl) .
- ADMET Prediction : Use tools like SwissADME to optimize logP (target 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .
- Docking Studies : Focus on modifying the 3-methylpiperidin-1-yl group to enhance selectivity for kinases or GPCRs .
Data Interpretation and Contradiction Analysis
Q. How to address conflicting solubility data in aqueous vs. lipid-based media?
- Methodological Answer :
- Solubility Profiling : Use shake-flask method with buffers (pH 1–7.4) and surfactants (e.g., Tween-80) to mimic physiological conditions .
- Co-solvent Systems : Test DMSO/PEG-400 mixtures (≤10% v/v) to enhance solubility without cytotoxicity .
- Solid Dispersion : Formulate with hydroxypropyl methylcellulose (HPMC) to improve bioavailability if intrinsic solubility is low .
Q. What analytical approaches differentiate degradation products from synthetic impurities?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base), then analyze via HPLC-MS .
- Stability-Indicating Methods : Develop a gradient HPLC method (C18 column, 0.1% TFA in water/acetonitrile) to resolve peaks for degradation products (e.g., hydrolyzed acetamide) .
- Comparative Spectroscopy : Compare IR spectra of stressed samples to synthetic intermediates to identify degradation pathways .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
